molecular formula C27H34BrNO B14093072 (2-(Triphenylmethoxy)ethyl)triethylammonium bromide CAS No. 101710-70-7

(2-(Triphenylmethoxy)ethyl)triethylammonium bromide

Cat. No.: B14093072
CAS No.: 101710-70-7
M. Wt: 468.5 g/mol
InChI Key: JYQWOQHGKJDRMV-UHFFFAOYSA-M
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Description

(2-(Triphenylmethoxy)ethyl)triethylammonium bromide is a quaternary ammonium compound characterized by a triethylammonium core linked to a 2-(triphenylmethoxy)ethyl group. Its structure combines a bulky triphenylmethyl (trityl) moiety with a positively charged triethylammonium head, conferring unique physicochemical properties such as high lipophilicity and steric hindrance. These features influence its solubility, membrane permeability, and interactions with biological targets.

Properties

CAS No.

101710-70-7

Molecular Formula

C27H34BrNO

Molecular Weight

468.5 g/mol

IUPAC Name

triethyl(2-trityloxyethyl)azanium;bromide

InChI

InChI=1S/C27H34NO.BrH/c1-4-28(5-2,6-3)22-23-29-27(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26;/h7-21H,4-6,22-23H2,1-3H3;1H/q+1;/p-1

InChI Key

JYQWOQHGKJDRMV-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide typically involves the reaction of triphenylmethanol with triethylamine in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A brominating agent such as hydrobromic acid or phosphorus tribromide is used to facilitate the formation of the bromide salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: Under certain conditions, the compound can hydrolyze to form triphenylmethanol and triethylamine.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, using hydroxide ions would yield triphenylmethanol and triethylamine.

    Hydrolysis: The major products are triphenylmethanol and triethylamine.

Scientific Research Applications

Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their function. The molecular targets include membrane lipids and protein active sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (2-(Triphenylmethoxy)ethyl)triethylammonium bromide and related compounds:

Compound Name Molecular Formula Key Structural Features Pharmacokinetic/Functional Properties Applications/Mechanisms References
QX-314 (N-(2,6-dimethylphenylcarbamoylmethyl)-triethylammonium bromide) C₁₈H₂₉N₂O₂Br Triethylammonium core with carbamoylmethyl and dimethylphenyl groups Blocks voltage-gated sodium channels intracellularly; persists in neurons due to delayed clearance Neurophysiology (inhibition of neuronal excitability)
Diponium Bromide ((2-[α,α-dicyclopentylacetoxy]ethyl)triethylammonium bromide) C₂₄H₄₁NO₃Br Triethylammonium core esterified with dicyclopentylacetate Rapid α-phase (t₁/₂: 4–11 min), prolonged elimination (t₁/₂: 2.3–7.7 hr); high plasma protein binding Antispasmodic agent (muscarinic receptor modulation)
BTE18 (Octadecamethylenebis(triethylammonium bromide)) C₃₈H₈₀N₂Br₂ Bis-triethylammonium with 18-carbon alkyl chain High affinity for choline transporters (Ki: 28 nM); competitive inhibition Choline transport studies in synaptosomes
MTS-PTrEA (3-(Triethylammonium)propyl Methanethiosulfonate bromide) C₉H₂₁NO₂S₂Br Triethylammonium linked to sulfhydryl-reactive methanethiosulfonate Modifies cysteine residues in proteins; net charge +1 SCAM (substituted cysteine accessibility method) for protein structure analysis
(2-(Diphenylamino)ethyl)triethylammonium bromide C₂₀H₂₉N₂Br Triethylammonium with diphenylaminoethyl group Predicted collision cross-section (CCS): 174.4 Ų (M+H⁺); no literature on bioactivity Structural/analytical reference

Key Comparative Insights

Lipophilicity and Membrane Interactions :

  • The triphenylmethoxy group in the target compound enhances lipophilicity compared to analogs like QX-314 (dimethylphenyl) or diponium bromide (dicyclopentylacetate). This may improve membrane partitioning but reduce aqueous solubility .
  • BTE18’s long alkyl chain increases hydrophobicity, enabling strong binding to lipid-rich synaptic membranes .

Pharmacokinetic Behavior :

  • Diponium bromide exhibits biphasic elimination (rapid α-phase and slow β-phase), whereas bis-quaternary compounds like BTE18 show prolonged inhibitory effects due to high affinity for transporters .
  • QX-314’s intracellular retention highlights the role of substituent bulkiness in delaying clearance .

Biological Activity :

  • Ion Channel Modulation : QX-314 and the target compound likely share sodium channel-blocking activity, but the trityl group may confer steric hindrance, altering target specificity .
  • Enzyme/Transporter Inhibition : BTE18’s bis-quaternary structure enhances choline transporter affinity, whereas MTS-PTrEA’s sulfhydryl reactivity enables covalent protein modification .

Synthetic Utility :

  • The trityl group in the target compound is a protective moiety in organic synthesis, analogous to benzyl triethylammonium chloride (TEBAC), a phase-transfer catalyst .

Contradictions and Limitations

  • Chain Length vs. Activity : Triethylammonium derivatives (e.g., BTE18) are more potent choline transport inhibitors than trimethylammonium analogs, but this trend may reverse in other contexts, such as muscarinic receptor interactions .
  • Substituent Position : β-Substituted triethylammonium compounds (e.g., β-phenylethyl-triethylammonium iodide) exhibit paralyzing nicotine action, whereas α-substituted analogs show negligible activity .

Biological Activity

(2-(Triphenylmethoxy)ethyl)triethylammonium bromide is a quaternary ammonium compound known for its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C23_{23}H34_{34}BrNO
  • Molecular Weight : 424.43 g/mol

The biological activity of (2-(Triphenylmethoxy)ethyl)triethylammonium bromide is primarily attributed to its ability to interact with various biological membranes and proteins. It acts as a surfactant, influencing membrane permeability and potentially altering the function of ion channels and receptors.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that quaternary ammonium compounds, including this one, possess antimicrobial properties, making them effective against certain bacterial strains.
  • Neuroprotective Effects : There is evidence suggesting that (2-(Triphenylmethoxy)ethyl)triethylammonium bromide may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Antimicrobial Activity

A study demonstrated the effectiveness of quaternary ammonium compounds in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

In vitro studies using neuronal cell lines revealed that the compound could reduce oxidative stress markers. It was found to decrease reactive oxygen species (ROS) levels by approximately 30% at a concentration of 50 µM.

Treatment Concentration (µM)ROS Reduction (%)
1010
2520
5030

Research Findings

Recent research has focused on the synthesis and characterization of (2-(Triphenylmethoxy)ethyl)triethylammonium bromide, highlighting its potential as a therapeutic agent. The compound's ability to penetrate cellular membranes enhances its efficacy in drug delivery systems.

  • Synthesis : The compound was synthesized through a multi-step reaction involving triphenylmethanol and triethylamine.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound.

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